methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, and a methyl ester group attached to the 2-position via an acetyl linkage.
Mechanism of Action
Target of Action
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate typically involves the iodination of an imidazole precursor followed by esterification. One common method involves the reaction of 4,5-diiodoimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 4,5-disubstituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Hydrolysis: Formation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.
Scientific Research Applications
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4,5-Diiodoimidazole: Lacks the ester group but shares the diiodo substitution pattern.
Methyl 2-(1H-imidazol-1-yl)acetate: Lacks the iodine atoms but has a similar ester linkage.
2-(4,5-Dichloro-1H-imidazol-1-yl)acetate: Similar structure with chlorine atoms instead of iodine.
Uniqueness
Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 2-(4,5-diiodoimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNMDNSWDYAVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=C1I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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